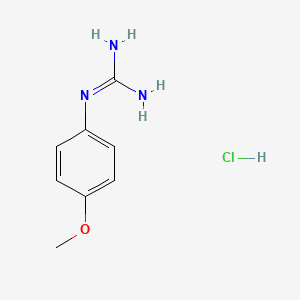

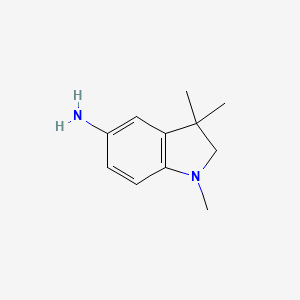

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine

Overview

Description

“(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of “(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine” is not clearly mentioned in the available resources .

Molecular Structure Analysis

The molecular structure of a similar compound, “1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-”, is available and can be viewed using specific software .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-yliden)acetone”, are available. It has a density of 1.1±0.1 g/cm³, a boiling point of 319.2±42.0 °C at 760 mmHg, and a flash point of 112.6±17.3 °C .

Scientific Research Applications

- Application Summary : 2,3,3-Trimethylindolenine is an indolenine compound used as a reactant in organic synthesis reactions .

- Application Summary : A compound closely related to “(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine”, identified as a potent inhibitor of RIPK1, has been studied for its potential applications in medicine .

- Results or Outcomes : The compound was found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM. It also showed good kinase selectivity and was able to protect cells from necroptosis in vitro and in vivo .

Scientific Field: Organic Synthesis

Scientific Field: Medicinal Chemistry

- Application Summary : 1-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-yliden)acetone is a compound that has a similar structure to the one you mentioned . It is used in various organic reactions.

Scientific Field: Organic Chemistry

Scientific Field: Physical Chemistry

properties

IUPAC Name |

1,3,3-trimethyl-2H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKIIOQCBMYRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627381 | |

| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine | |

CAS RN |

848047-45-0 | |

| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)